Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a difluorophenyl group, a sulfonamide linkage, and a carboxylate ester group, making it a versatile molecule for various chemical and biological studies.
Properties
IUPAC Name |
ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4S2/c1-3-27-20(24)18-19(15(11-28-18)13-6-4-12(2)5-7-13)29(25,26)23-17-9-8-14(21)10-16(17)22/h4-11,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUQPBMIRVAXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the difluorophenyl derivative with a sulfonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: Thiophene derivatives are explored for their electronic properties and potential use in organic electronics and photovoltaics.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces. The overall effect is modulation of biological pathways, which can result in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate: Similar structure but lacks the sulfonamide group.
N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the thiophene ring.
4-(4-methylphenyl)-2-thiophenecarboxylic acid: Lacks the difluorophenyl and sulfonamide groups.
Uniqueness
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the difluorophenyl group enhances its binding affinity and stability, while the sulfonamide group provides additional sites for hydrogen bonding and interaction with biological targets. The thiophene ring contributes to its electronic properties, making it a versatile compound for various applications.
Biological Activity
Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article provides a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and a difluorophenyl moiety. Its chemical structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the thiophene family. For instance, derivatives containing the thiophene moiety have shown promising results against various cancer cell lines. The following table summarizes key findings related to antitumor activity:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (colon cancer) | 0.64 | PLK4 inhibition |
| Compound B | KMS-12 BM (multiple myeloma) | 1.0 | ERK1/2 inhibition |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound's sulfamoyl group suggests potential antimicrobial properties. Sulfonamide derivatives are known for their efficacy against bacterial infections. Research indicates that compounds with similar structures exhibit significant inhibitory effects on bacterial growth.
A study reported that certain thiophene derivatives demonstrated:
- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 16 μg/mL.
Case Studies
-
Case Study: Anticancer Efficacy
- A study published in Cancer Research evaluated the efficacy of ethyl derivatives in inhibiting tumor growth in mouse models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls.
-
Case Study: Antimicrobial Properties
- In another study assessing antimicrobial efficacy, ethyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds inhibited bacterial growth effectively, supporting their potential use as antimicrobial agents.
Research Findings
Research has consistently shown that modifications in the substituents on the thiophene ring can significantly alter biological activity. For example:
- Fluorination at specific positions has been linked to enhanced potency against specific targets.
- Sulfamoyl groups contribute to improved solubility and bioavailability.
Q & A
Q. What are the recommended methods for optimizing the synthesis of this thiophene-based compound?
The synthesis of structurally analogous thiophene derivatives often employs Michael addition reactions (e.g., ethyl acetoacetate with chalcones under basic conditions) . For improved yield and reproducibility, consider:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of reactants.
- Catalyst selection : Use 10% NaOH in ethanol for cyclization .
- Reaction monitoring : Track progress via TLC or HPLC to identify intermediates.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is effective for isolating pure products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Full structural elucidation requires:
- 1H/13C-NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and sulfamoyl/carboxylate carbons (δ 165–175 ppm) .
- FT-IR : Confirm sulfonamide (N–H stretch ~3300 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- Single-crystal X-ray diffraction : Resolve conformational disorder in crystalline forms (e.g., envelope vs. screw-boat cyclohexene rings) .
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
- Stability assays : Monitor degradation via accelerated thermal studies (40–60°C) and HPLC analysis over 72 hours .
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
Q. What experimental protocols validate reaction mechanisms for sulfamoyl group introduction?
- Kinetic studies : Measure reaction rates under varying temperatures (25–80°C) to identify activation energy barriers .
- Isotopic labeling : Use 15N-labeled 2,4-difluoroaniline to track sulfamoylation pathways via NMR .
- Computational modeling : Density Functional Theory (DFT) can predict intermediates and transition states .
Q. Which analytical methods quantify impurities in synthesized batches?
- HPLC-DAD : Use C18 columns with acetonitrile/water mobile phases to detect residual starting materials .
- LC-MS/MS : Identify trace byproducts (e.g., de-esterified derivatives) with m/z thresholds <0.1% .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data caused by conformational disorder?
In X-ray structures, disordered moieties (e.g., cyclohexene rings) require:
- Multi-component modeling : Assign partial occupancy ratios (e.g., 68.4:31.6) using SHELXL refinement .
- Dynamic studies : Pair with solid-state NMR to correlate static disorder with molecular mobility .
- Temperature-dependent crystallography : Collect data at 100 K and 298 K to assess thermal motion effects .
Q. What computational strategies predict biological activity while avoiding costly assays?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina with AMBER force fields .
- QSAR modeling : Corlate electronic descriptors (HOMO/LUMO gaps) with observed IC50 values .
- ADMET prediction : Use SwissADME to estimate bioavailability and toxicity risks .
Q. How to address regioselectivity challenges during thiophene functionalization?
- Directing group strategy : Utilize the sulfamoyl group’s electron-withdrawing effect to guide electrophilic substitution at C5 .
- Microwave-assisted synthesis : Enhance regiocontrol via rapid, uniform heating (e.g., 150°C for 10 min) .
- In situ monitoring : Raman spectroscopy tracks intermediate formation in real time .
Q. What in vitro assays evaluate potential enzyme inhibition or receptor binding?
Q. How to analyze polymorphism and its impact on crystallization?
- DSC/TGA : Identify polymorph transitions (ΔHfus) and thermal stability thresholds .
- Powder XRD : Compare experimental patterns with Mercury-calculated simulations .
- Solvent screening : Test 10+ solvent systems to isolate metastable forms .
Q. What green chemistry approaches reduce waste in large-scale synthesis?
- Flow chemistry : Optimize residence time and mixing efficiency using microreactors .
- Biocatalysis : Explore lipase-mediated esterification to replace toxic solvents .
- Solvent recovery : Implement rotary evaporation with cold traps for ethanol reuse .
Q. How to determine thermodynamic parameters for stability studies?
- Van’t Hoff analysis : Calculate ΔG, ΔH, and ΔS from equilibrium constants at multiple temperatures .
- Isothermal titration calorimetry (ITC) : Quantify binding energetics with sub-μM precision .
Q. What safety protocols mitigate risks during sulfonamide handling?
- PPE requirements : Use nitrile gloves, N95 masks, and fume hoods for powder handling .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
- Ecotoxicity testing : Perform Daphnia magna acute toxicity assays (LC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
